molecular formula C14H13ClN2O4S B14610040 N-(3-Chloro-4-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide CAS No. 60498-64-8

N-(3-Chloro-4-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide

Cat. No.: B14610040
CAS No.: 60498-64-8
M. Wt: 340.8 g/mol
InChI Key: GFYFXGMZNRZASQ-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a chloro-nitrophenyl group and a dimethylbenzene sulfonamide moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloro-4-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide typically involves the reaction of 3-chloro-4-nitroaniline with 4-dimethylaminobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. The use of continuous flow reactors and automated purification systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-Chloro-4-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the dimethylbenzene moiety, to form corresponding sulfoxides or sulfones.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).

    Reduction: Hydrogen gas with catalysts (Pd/C), metal hydrides (NaBH4).

    Oxidation: Oxidizing agents (mCPBA, H2O2).

Major Products:

    Substitution: Formation of substituted sulfonamides.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

Chemistry: N-(3-Chloro-4-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to undergo specific chemical reactions makes it a valuable tool in biochemical assays.

Medicine: The compound’s potential therapeutic properties are being explored in the treatment of various diseases. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and material science.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the chloro-nitrophenyl group may participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

  • N-(3-Chloro-4-nitrophenyl)acetamide
  • N-(4-Chloro-3-nitrophenyl)methanesulfonamide

Comparison: N-(3-Chloro-4-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide is unique due to the presence of both a chloro-nitrophenyl group and a dimethylbenzene sulfonamide moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, compared to similar compounds. For instance, N-(3-Chloro-4-nitrophenyl)acetamide lacks the sulfonamide group, which may limit its applications in certain chemical reactions. Similarly, N-(4-Chloro-3-nitrophenyl)methanesulfonamide does not possess the dimethylbenzene moiety, affecting its overall reactivity and stability.

Properties

CAS No.

60498-64-8

Molecular Formula

C14H13ClN2O4S

Molecular Weight

340.8 g/mol

IUPAC Name

N-(3-chloro-4-nitrophenyl)-N,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C14H13ClN2O4S/c1-10-3-6-12(7-4-10)22(20,21)16(2)11-5-8-14(17(18)19)13(15)9-11/h3-9H,1-2H3

InChI Key

GFYFXGMZNRZASQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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